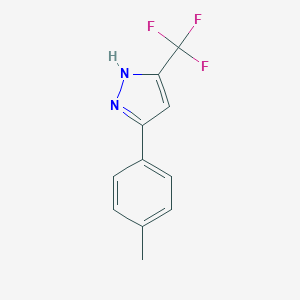

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as 3-Methyl-5-trifluoromethylpyrazole, is a heterocyclic compound with a molecular formula of C8H7F3N2. It is a colorless solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide. 3-Methyl-5-trifluoromethylpyrazole has been studied for its potential applications in medicinal chemistry, materials science, and catalysis.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

A derivative of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has shown promising results as potential antimicrobial agents. The compounds synthesized exhibited a broad spectrum of antimicrobial activities against various bacterial and fungal strains, along with moderate to good antioxidant activities. This was further supported by molecular docking studies indicating their potential as effective inhibitors of specific bacterial enzymes (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Pharmacological Properties

Several derivatives of this compound have been synthesized and tested for various pharmacological properties. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, highlighting their potential for therapeutic applications (Küçükgüzel et al., 2013).

Molecular Structure and Spectroscopy

The molecular structural parameters and vibrational frequencies of a derivative of this compound were studied using Density Functional Theory (DFT). This study included detailed vibrational assignments, molecular electrostatic potential mapping, and calculations of important non-linear properties such as electric dipole moment and first hyperpolarizability. Such in-depth analysis aids in understanding the reactivity and interaction of the molecule with other substances, which is crucial in fields like material sciences and pharmacology (Govindasamy & Gunasekaran, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole” are not mentioned in the search results, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential . This suggests that similar compounds could be explored for their potential in pain management.

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

Trifluoromethylation of carbon-centered radical intermediates is a common biochemical pathway influenced by trifluoromethyl-containing compounds .

Result of Action

The trifluoromethyl group often plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The redox potentials of a variety of trifluoromethyl-containing compounds can provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Propriétés

IUPAC Name |

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEFIPVOJGJVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400173 | |

| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948293-46-7, 219986-64-8 | |

| Record name | Celecoxib N-des(benzenesulfonamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELECOXIB N-DES(BENZENESULFONAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in pharmaceutical research?

A: this compound is identified as a regio-specific isomer of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). [] This means it shares the same molecular formula as celecoxib but differs in the arrangement of atoms within its structure. Identifying and quantifying such isomers during drug development is crucial as they can have different pharmacological activities and safety profiles compared to the intended drug molecule.

Q2: How is this compound separated and analyzed?

A: Researchers have developed a high-performance liquid chromatography (HPLC) method to separate and quantify this compound from celecoxib and other impurities. [] This method utilizes a reversed-phase C18 column dynamically coated with hexamethyldisilazane (HMDS), enhancing the separation efficiency. This method enables the monitoring of this specific isomer during celecoxib synthesis and quality control processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)